

Spectroscopic Data for 3-(Cyclopentyloxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)benzaldehyde

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-(Cyclopentyloxy)benzaldehyde** (CAS No. 273722-75-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

- IUPAC Name: **3-(Cyclopentyloxy)benzaldehyde**
- Molecular Formula: $C_{12}H_{14}O_2$ [1][2]
- Molecular Weight: 190.24 g/mol [3]
- Appearance: Expected to be a liquid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Cyclopentyloxy)benzaldehyde**. These predictions are derived from the analysis of its structural features: a 1,3-disubstituted benzene ring, an aldehyde group, and a cyclopentyl ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehyde proton (-CHO)
~7.5 - 7.6	m	2H	Aromatic protons (H-2, H-6)
~7.3 - 7.4	m	1H	Aromatic proton (H-4)
~7.1 - 7.2	m	1H	Aromatic proton (H-5)
~4.8 - 4.9	m	1H	Cyclopentyl proton (-OCH-)
~1.6 - 2.0	m	8H	Cyclopentyl protons (-CH ₂)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde carbon (-CHO)
~159	Aromatic carbon (-O-)
~137	Aromatic carbon (C-1)
~130	Aromatic carbon (C-6)
~124	Aromatic carbon (C-2)
~122	Aromatic carbon (C-5)
~115	Aromatic carbon (C-4)
~80	Cyclopentyl carbon (-OCH-)
~33	Cyclopentyl carbons (-CH ₂)
~24	Cyclopentyl carbons (-CH ₂)

Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2960, ~2870	Strong	Aliphatic C-H stretch (cyclopentyl)
~2820, ~2720	Medium, Weak	Aldehyde C-H stretch (Fermi doublet)[4]
~1700	Strong	Carbonyl (C=O) stretch of the aldehyde[4]
~1600, ~1480	Medium	Aromatic C=C ring stretch
~1250	Strong	Aryl-O-Alkyl ether C-O stretch

Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

m/z	Relative Intensity	Assignment
190	Moderate	Molecular ion $[M]^+$
189	Moderate	$[M-H]^+$
121	Strong	$[M - C_5H_9]^+$ (loss of cyclopentyl radical)
93	Moderate	$[C_6H_5O]^+$
77	Moderate	$[C_6H_5]^+$
65	Moderate	$[C_5H_5]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **3-(cyclopentyloxy)benzaldehyde**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the liquid sample.[\[5\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry vial.[\[5\]](#)[\[6\]](#)
 - Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[\[5\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.[5]
- Shim the magnetic field to achieve optimal homogeneity.[5]
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).[5]
- Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).[5]

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[7]
 - Integrate the peaks for ^1H NMR.

FT-IR Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).[8]
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.[8] [9]
- Data Acquisition:
 - Place the salt plates in the sample holder of the FT-IR spectrometer.[9]
 - Acquire a background spectrum of the empty beam path or clean salt plates.
 - Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400 cm^{-1}).[10]
 - Average multiple scans to improve the signal-to-noise ratio.[10]

- Data Processing:
 - Perform a background subtraction from the sample spectrum.
 - Identify and label the major absorption peaks.

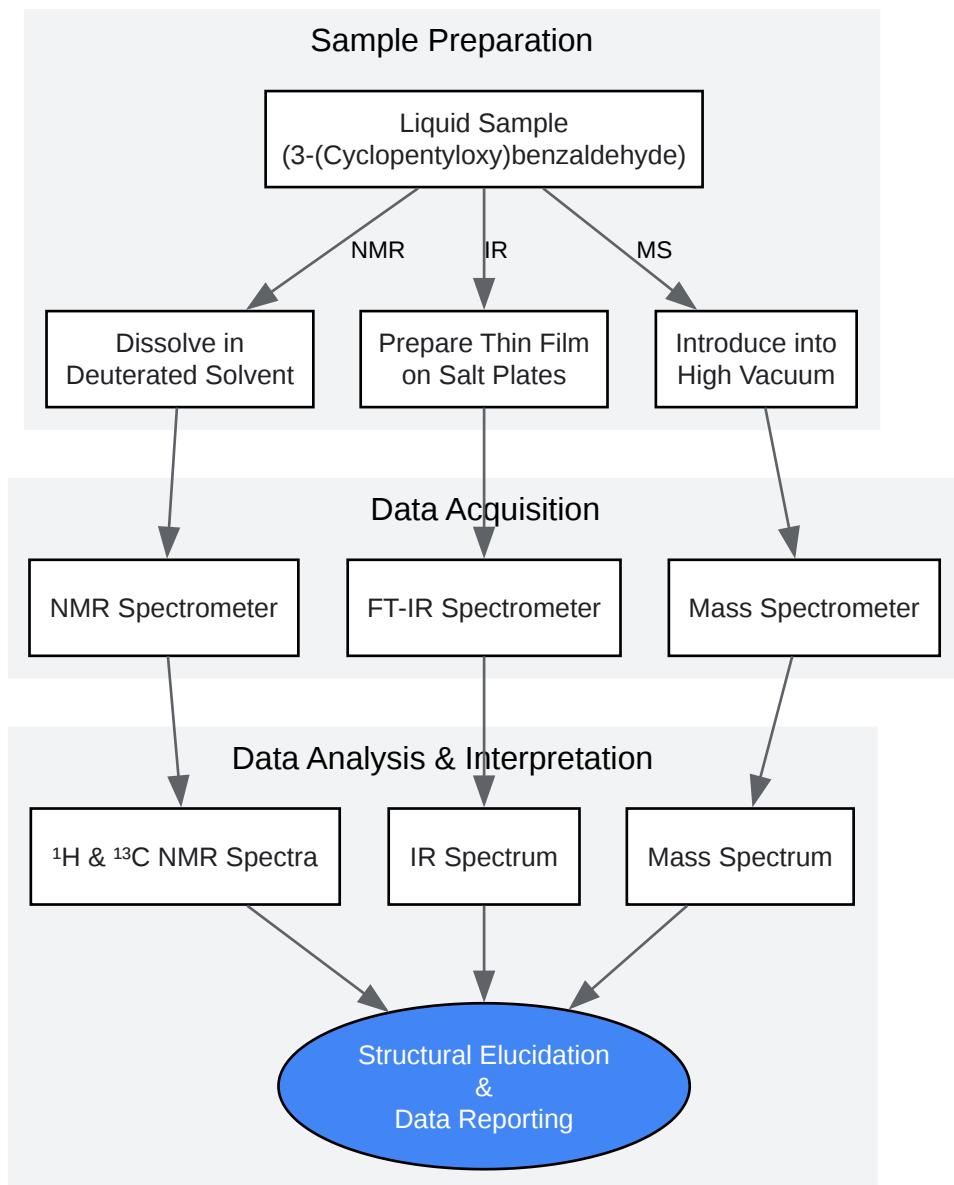
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - Ensure the sample is pure and, if necessary, free of non-volatile impurities.
 - Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[11][12]
- Ionization:
 - Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[11][13] This causes the molecules to ionize and fragment.
- Mass Analysis and Detection:
 - Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Analysis:
 - Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

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